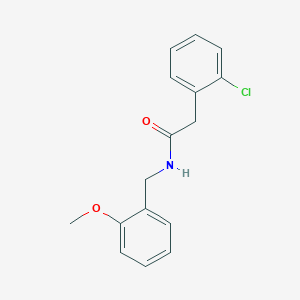![molecular formula C24H21N3O3 B4887959 N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4887959.png)
N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide
Vue d'ensemble
Description
N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]diacetamide, commonly known as IDA, is a chemical compound that has gained significant attention in the field of scientific research. IDA is a versatile compound that has been used in various research applications, including drug discovery, cancer research, and chemical biology.
Applications De Recherche Scientifique
IDA has been extensively used in various scientific research applications. One of the most significant applications of IDA is in drug discovery. IDA has been used as a lead compound in the development of various drugs, including anticancer and antiviral agents. IDA has also been used in cancer research to investigate the role of specific proteins in cancer cell growth and proliferation. Furthermore, IDA has been used in chemical biology to study protein-protein interactions and enzyme activity.
Mécanisme D'action
IDA exerts its biological activity by inhibiting specific enzymes and proteins involved in various cellular processes. IDA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell cycle regulation. IDA has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter signaling.
Biochemical and Physiological Effects:
IDA has been shown to have a wide range of biochemical and physiological effects. IDA has been shown to induce cell cycle arrest and apoptosis in cancer cells. IDA has also been shown to inhibit the growth and proliferation of various viruses, including HIV and hepatitis C virus. Furthermore, IDA has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
IDA has several advantages for lab experiments, including its broad-spectrum activity, low toxicity, and ease of synthesis. However, IDA also has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and heat.
Orientations Futures
There are several future directions for IDA research. One area of future research is the development of IDA-based drugs for the treatment of cancer and viral infections. Another area of future research is the investigation of the role of IDA in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthesis methods for IDA and its derivatives could lead to the discovery of new biological activities and applications.
Propriétés
IUPAC Name |
N-[4-[3-(4-acetamidophenyl)-2-oxo-1H-indol-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15(28)25-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)26-16(2)29)21-5-3-4-6-22(21)27-23(24)30/h3-14H,1-2H3,(H,25,28)(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVXHQVUVWGOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)dibenzene-4,1-diyl]diacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4887878.png)

![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4887912.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4887918.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)

![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)

![8-ethoxy-4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4887958.png)
![2-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4887966.png)
![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4887971.png)